molecular formula C37H66O7 B128922 Trilobacin CAS No. 140224-67-5

Trilobacin

Cat. No. B128922
M. Wt: 622.9 g/mol
InChI Key: MBABCNBNDNGODA-YVKOSWGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trilobacin is a naturally occurring compound that has been found to have potential therapeutic applications in the field of medicine. It is a polyketide metabolite that is produced by the marine bacterium, Bacillus trilobatus. This compound has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.

Scientific Research Applications

Asymmetric Total Synthesis

A study by Sohn, Kim, and Kim (2010) achieved the asymmetric total synthesis of trilobacin, highlighting its potential in organic synthesis. This process included the novel use of organoselenium-mediated oxonium ion formation and SiO2-promoted fragmentation to construct trilobacin's erythro-bis(2,2')-tetrahydrofuran core (Sohn, Kim, & Kim, 2010).

Structural Characterization and Anticancer Activity

Trilobacin has been structurally characterized and identified for its potent anticancer activities. Zhao et al. (1995) corrected the relative configuration of trilobacin and determined its absolute configuration using advanced Mosher ester methodology. This research also discovered a novel acetogenin, trilobin, exhibiting selective cytotoxicity among human solid tumor cell lines (Zhao et al., 1995).

Isolation and Bioactivity

Zhao, Hui, Rupprecht, McLaughlin, and Wood (1992) isolated trilobacin from Asimina triloba, demonstrating its highly cytotoxic properties and potential for cancer treatment. This study also emphasized trilobacin's potent and selective cytotoxicities in the National Cancer Institute's human tumor cell line screen (Zhao et al., 1992).

Novel Acetogenins and Selective Cytotoxicity

He, Zhao, Shi, Zeng, Chao, and McLaughlin (1997) contributed further by isolating trilobalicin and trilobacinone from Asimina triloba. Their study revealed trilobacin's cytotoxic selectivities for lung and breast cell lines, opening avenues for targeted cancer therapies (He et al., 1997).

properties

CAS RN

140224-67-5

Product Name

Trilobacin

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33+,34+,35-,36+/m0/s1

InChI Key

MBABCNBNDNGODA-YVKOSWGISA-N

Isomeric SMILES

CCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

synonyms

trilobacin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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